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Compound of Interest

Compound Name:
2-(3-Aminophenoxy)propanoic

acid hydrochloride

CAS No.: 2109514-29-4

Cat. No.: B2443237

Get Quote

Abstract & Strategic Utility
2-(3-Aminophenoxy)propanoic acid hydrochloride is a bifunctional pharmacophore scaffold

primarily utilized in the synthesis of PPAR agonists (Fibrates/Glitazars), Integrin antagonists,

and herbicidal agrochemicals.

Structurally, it presents a phenoxy-2-propanoic acid core—a privileged motif in medicinal

chemistry known for its metabolic stability and ability to mimic endogenous fatty acids. The

meta-amino group serves as a versatile vector for library expansion, allowing researchers to

attach lipophilic "tails" essential for binding to nuclear receptors (e.g., PPAR

, PPAR

).

Key Applications:
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PPAR Modulators: Synthesis of dual agonists by coupling the amine to lipophilic

benzoyl/sulfonyl moieties.

Peptidomimetics: Acts as a constrained Tyrosine mimic or a linker in RGD (Arg-Gly-Asp)

mimetics.

Chiral Resolution: The

-carbon is chiral. This compound is often used to study the stereospecificity of drug-receptor
interactions (eutomer vs. distomer).

Chemical Profile & Handling
Physicochemical Properties

Formula:

MW: 217.65 g/mol (Salt); 181.19 g/mol (Free Base)

Appearance: Off-white to pale beige hygroscopic solid.

Solubility:

High: Water, Methanol, DMSO.

Low: Dichloromethane (DCM), Diethyl Ether, Hexanes.

Acidity: Amphoteric nature masked by HCl. The carboxylic acid

; Anilinium ion

.

Handling Protocol (The "Free-Basing" Step)
The HCl salt is stable but unreactive in nucleophilic substitutions (acylation/alkylation). You

must neutralize the anilinium salt in situ or isolate the free base before use in amide couplings.

Standard Neutralization Protocol:
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Biphasic Method (Recommended for Scale >1g): Suspend the salt in DCM. Add 1.1 equiv of

saturated

. Vigorously stir until the solid dissolves and transfers to the organic layer (as the zwitterion is
sparingly soluble, this works best if you immediately react the amine or use a co-solvent like
THF).

In-Situ Method (Recommended for Synthesis): In the reaction vessel, add the HCl salt and

2.5–3.0 equivalents of DIPEA (N,N-Diisopropylethylamine). The first equivalent neutralizes

the HCl; the second activates the carboxylic acid (if coupling the acid); the third scavenges

byproducts.

Synthetic Utility & Workflows
Module A: Functionalizing the Amine (The "Tail"
Synthesis)
The most common application is derivatizing the aniline nitrogen to create the hydrophobic tail

required for nuclear receptor binding.

Reaction Type: Amide Coupling / Sulfonylation Target: PPAR Agonist Analogs

Critical Insight: The carboxylic acid at the 2-position can interfere with coupling reagents

(forming anhydrides). Strategy: Transient protection (Silylation) or careful pH control is required

if the acid is left free. Alternatively, use the methyl ester of the starting material and hydrolyze

later.

Module B: The Alpha-Chiral Center
The biological activity of phenoxypropanoic acids is often stereospecific. For Fibrates, the

-enantiomer is typically the eutomer.

Racemization Risk: High. Basic conditions (e.g., NaH, strong alkoxides) can racemize the

-proton.

Recommendation: Use mild bases (DIPEA,
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) and avoid high temperatures (>80°C) if working with enantiopure material.

Visual Workflows (Graphviz)
Diagram 1: Divergent Synthesis Pathways
This flowchart illustrates how to process the starting material into three distinct drug classes.
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Caption: Divergent synthetic pathways for 2-(3-Aminophenoxy)propanoic acid, highlighting the

three primary derivatization vectors.

Detailed Experimental Protocols
Protocol 1: Chemoselective Amide Coupling (Synthesis
of PPAR Analog)
This protocol selectively acylates the aniline nitrogen without protecting the carboxylic acid,

utilizing in-situ silylation.

Reagents:

Compound: 1.0 mmol (217 mg)

Electrophile: 4-Chlorobenzoyl chloride (1.1 mmol)

Base: DIPEA (3.5 mmol)
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Silylating Agent: TMSCl (Trimethylsilyl chloride) (2.2 mmol)

Solvent: Anhydrous DCM (10 mL)

Step-by-Step:

Suspension: Suspend the HCl salt in DCM under Nitrogen atmosphere. Cool to 0°C.

Transient Protection: Add DIPEA (3.5 eq) followed dropwise by TMSCl (2.2 eq).

Mechanism:[1][2] This forms the TMS-ester of the carboxylic acid and the free aniline

base. The solution should become clear.

Acylation: Add the acid chloride dropwise. Stir at 0°C for 1 hour, then warm to RT for 2 hours.

Deprotection: Quench with 1N HCl (10 mL) and stir vigorously for 30 mins.

Mechanism:[1][2] The acidic aqueous workup cleaves the TMS-ester, returning the free

carboxylic acid, while the amide bond remains stable.

Isolation: Extract with EtOAc (3x). Wash organic layer with Brine.[3] Dry over

.[3]

Yield: Expect 85–95% of the N-acylated free acid.

Protocol 2: Synthesis of the Scaffold (If Commercial
Stock is Unavailable)
If you need to synthesize the core 2-(3-aminophenoxy)propanoic acid from scratch.

Retrosynthetic Logic: Do not alkylate 3-aminophenol directly with 2-bromopropionic acid; O- vs

N-alkylation selectivity is poor. Correct Route: 3-Nitrophenol

Williamson Ether

Nitro Reduction.
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3-Nitrophenol

Intermediate:
Methyl 2-(3-nitrophenoxy)propanoate

 SN2 Substitution

+ Methyl 2-bromopropionate
+ K2CO3 / Acetone

Reduction:
H2, Pd/C or Fe/NH4Cl

Target:
Methyl 2-(3-aminophenoxy)propanoate

Optional: LiOH Hydrolysis
-> Free Acid

Click to download full resolution via product page

Caption: The preferred synthetic route avoids N-alkylation side reactions by using a nitro-

precursor.

Procedure:

Ether Formation: Reflux 3-nitrophenol (1 eq), Methyl 2-bromopropionate (1.2 eq), and

(2 eq) in Acetone for 12 hours.

Reduction: Hydrogenate the intermediate (Pd/C, 1 atm

, MeOH) to yield the amine.

Hydrolysis (Optional): Treat with LiOH in THF/Water to obtain the acid.
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Troubleshooting & Optimization
Issue Probable Cause Solution

Low Solubility in DCM Zwitterionic character / HCl salt
Add 3.0 eq DIPEA or switch

solvent to DMF/DMSO mixture.

O-Acylation vs N-Acylation
Mixed anhydride formation at

COOH

Use Protocol 1 (TMS

protection) or use the Methyl

Ester variant.

Racemization
High temperature + Strong

Base

Keep reaction temp <40°C.

Use non-nucleophilic bases

(Hunig's base).

Hygroscopicity Salt form absorbs water

Store in a desiccator at -20°C.

Dry under high vacuum/P2O5

before weighing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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